molecular formula C13H10S3 B8621925 5-(4-Phenyl-1,3-butadienyl)-1,2-dithiol-3-thione CAS No. 112738-98-4

5-(4-Phenyl-1,3-butadienyl)-1,2-dithiol-3-thione

Cat. No.: B8621925
CAS No.: 112738-98-4
M. Wt: 262.4 g/mol
InChI Key: IYWBUHTYEIHJMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Phenyl-1,3-butadienyl)-1,2-dithiol-3-thione is a useful research compound. Its molecular formula is C13H10S3 and its molecular weight is 262.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

112738-98-4

Molecular Formula

C13H10S3

Molecular Weight

262.4 g/mol

IUPAC Name

5-(4-phenylbuta-1,3-dienyl)dithiole-3-thione

InChI

InChI=1S/C13H10S3/c14-13-10-12(15-16-13)9-5-4-8-11-6-2-1-3-7-11/h1-10H

InChI Key

IYWBUHTYEIHJMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC=CC2=CC(=S)SS2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In the same manner as in Example 1, a corresponding cinnamaldehyde derivative (i.e., 4-chloro-cinnamaldehyde, 4-methoxy-cinnamaldehyde, 4-dimethylamino-cinnamaldehyde, p-methyl-cinnamaldehyde, o-chloro-cinnamaldehyde or m-methyl-cinnamaldehyde) was reacted with 5-methyl-1,2-dithiol-3-thione to prepare the following compounds.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To 40 ml of methanol, 600 mg (24 milligrams atom) of magnesium metal was added, and the mixture was heated to reflux for 1 hour to dissolve the magnesium metal. While cooling the mixture in ice water, 1.4 g (10 milli moles) of cinnamaldehyde, and then 1.56 g (10 milli moles) of 5-methyl-1,2-dithiol-3-thione were added to the mixture and the mixture was stirred for 1 hour at the same temperature. Separated crystals were recovered by filtration, and were added to 300 ml of ethyl acetate. Insolubles were removed by filtration, and the mother liquor was washed with water and dried over magnesium sulfate. The solvent was evaporated under reduced pressure, and the obtained crude crystals were recrystallized from benzene-ethanol to obtain dark red crystals of
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
1.56 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
600 mg
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.